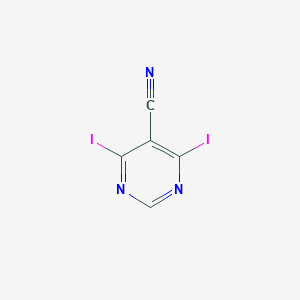
4,6-Diiodopyrimidine-5-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,6-Diiodopyrimidine-5-carbonitrile is a chemical compound with the molecular formula C5HI2N3 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine This compound is characterized by the presence of two iodine atoms at the 4th and 6th positions and a nitrile group at the 5th position of the pyrimidine ring
Mecanismo De Acción
Target of Action
The primary target of 4,6-Diiodopyrimidine-5-carbonitrile is the epidermal growth factor receptor (EGFR) . EGFR is a tyrosine kinase that plays a crucial role in the regulation of cell growth, proliferation, and differentiation .
Mode of Action
This compound acts as an ATP mimicking tyrosine kinase inhibitor . It interacts with EGFR, inhibiting its activity and thus disrupting the signaling pathways that lead to cell growth and proliferation .
Biochemical Pathways
By inhibiting EGFR, this compound affects various biochemical pathways. The inhibition of EGFR disrupts the downstream signaling pathways, including the PI3K/Akt and MAPK pathways, which are involved in cell survival, growth, and proliferation .
Result of Action
The inhibition of EGFR by this compound leads to a decrease in cell growth and proliferation . This can result in the arrest of the cell cycle and the induction of apoptosis, leading to the death of cancer cells .
Análisis Bioquímico
Biochemical Properties
4,6-Diiodopyrimidine-5-carbonitrile plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition. It interacts with enzymes such as tyrosine kinases, which are crucial for cell signaling and regulation. The compound’s structure allows it to bind to the active sites of these enzymes, thereby inhibiting their activity. This interaction is essential for its potential use as an anticancer agent, as it can disrupt the signaling pathways that promote cancer cell proliferation .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, in cancer cells, this compound can induce apoptosis (programmed cell death) by disrupting the epidermal growth factor receptor (EGFR) signaling pathway. This disruption leads to a decrease in cell proliferation and an increase in cell death, making it a promising candidate for cancer therapy .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of tyrosine kinases, inhibiting their activity and preventing the phosphorylation of downstream signaling molecules. This inhibition disrupts the signaling cascades that are essential for cell growth and survival. Additionally, this compound can modulate gene expression by affecting transcription factors and other regulatory proteins, further contributing to its anticancer properties .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard storage conditions, but its activity can degrade over extended periods. Long-term studies have shown that this compound can maintain its inhibitory effects on tyrosine kinases for several weeks, although a gradual decrease in potency is observed. This degradation can impact its long-term efficacy in in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and effectively inhibits tumor growth. At higher doses, toxic effects such as weight loss, organ damage, and decreased survival rates have been observed. These findings highlight the importance of optimizing the dosage to balance efficacy and safety in potential therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily related to its degradation and elimination from the body. The compound is metabolized by liver enzymes, including cytochrome P450 enzymes, which facilitate its breakdown into inactive metabolites. These metabolites are then excreted through the kidneys. The interaction with these enzymes can also affect the metabolic flux and levels of other metabolites in the body .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and localization within specific cellular compartments. The compound’s distribution is influenced by its lipophilicity, allowing it to accumulate in lipid-rich areas such as cell membranes and organelles .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with cytoplasmic enzymes and signaling molecules. Additionally, it can be transported to the nucleus, where it may influence gene expression by interacting with nuclear proteins and transcription factors. The presence of specific targeting signals and post-translational modifications can direct this compound to these compartments, enhancing its efficacy .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Diiodopyrimidine-5-carbonitrile typically involves the iodination of pyrimidine derivatives. One common method includes the reaction of 4,6-dichloropyrimidine-5-carbonitrile with iodine in the presence of a suitable catalyst. The reaction conditions often require an inert atmosphere and controlled temperature to ensure the selective substitution of chlorine atoms with iodine.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination processes using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
4,6-Diiodopyrimidine-5-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.
Coupling Reactions: It can be used in cross-coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or thiols can be used to replace iodine atoms.
Coupling Reactions: Palladium catalysts and ligands are commonly used in Suzuki or Heck coupling reactions.
Major Products
The major products formed from these reactions depend on the reagents and conditions used. For example, substitution with sodium azide would yield 4,6-diazidopyrimidine-5-carbonitrile, while coupling reactions can produce various biaryl or heteroaryl derivatives.
Aplicaciones Científicas De Investigación
4,6-Diiodopyrimidine-5-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly as a precursor for compounds that can inhibit specific enzymes or receptors.
Industry: It is used in the synthesis of materials with specific electronic or optical properties, which can be applied in various industrial processes.
Comparación Con Compuestos Similares
Similar Compounds
4,6-Dichloropyrimidine-5-carbonitrile: Similar structure but with chlorine atoms instead of iodine.
4,6-Dibromopyrimidine-5-carbonitrile: Contains bromine atoms instead of iodine.
4,6-Difluoropyrimidine-5-carbonitrile: Contains fluorine atoms instead of iodine.
Uniqueness
4,6-Diiodopyrimidine-5-carbonitrile is unique due to the presence of iodine atoms, which confer distinct chemical reactivity and physical properties compared to its chloro, bromo, and fluoro analogs
Propiedades
IUPAC Name |
4,6-diiodopyrimidine-5-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5HI2N3/c6-4-3(1-8)5(7)10-2-9-4/h2H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPXQUEGPLBDQNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(C(=N1)I)C#N)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5HI2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.89 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
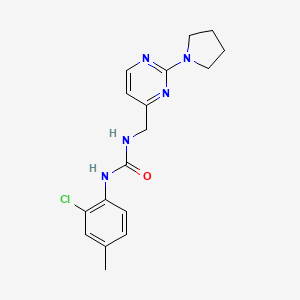
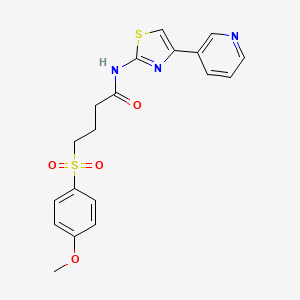
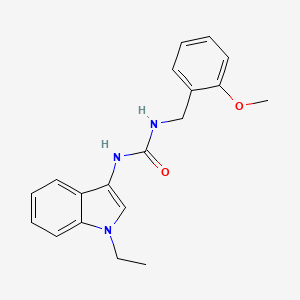
![3,4-difluoro-N-[3-(furan-2-yl)-3-hydroxypropyl]benzamide](/img/structure/B2620750.png)
![N-methyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B2620751.png)
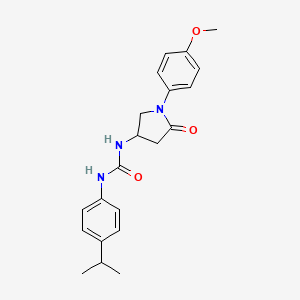
![N-(5-chloro-2-methylphenyl)-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2620753.png)
![6-Acetyl-2-(4-(azepan-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2620754.png)
![N-(4-methoxyphenyl)-2-{[(3-methoxyphenyl)carbamoyl]methyl}-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B2620757.png)
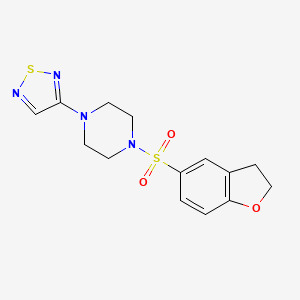
![4-(4-oxo-1,2,3-benzotriazin-3-yl)-N-[4-(trifluoromethyl)phenyl]butanamide](/img/structure/B2620760.png)
![N-(2,4-dimethylphenyl)-2-(7-(furan-2-yl)-2-morpholino-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2620761.png)
![3-[2-Oxo-2-(4-pyridin-2-ylpiperazin-1-yl)ethyl]-1,2,3-benzotriazin-4-one](/img/structure/B2620763.png)
![2-methyl-5-oxo-N-(4-phenoxyphenyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2620764.png)
